![molecular formula C10H10BrN B3286577 4-(3-Bromopropyl)benzonitrile CAS No. 83101-14-8](/img/structure/B3286577.png)
4-(3-Bromopropyl)benzonitrile
Overview
Description
4-(3-Bromopropyl)benzonitrile , also known by its chemical formula C₉H₈BrN , is a compound with intriguing properties. It belongs to the class of benzonitriles and exhibits a sweet almond odor. This colorless chemical compound serves as a versatile precursor in various synthetic processes and finds applications as a solvent in the perfumery and pharmaceutical industries .
Synthesis Analysis
The synthesis of This compound involves introducing a bromine atom at the benzylic position of benzonitrile. Various synthetic routes can achieve this, including halogenation reactions. Researchers have explored different methods to efficiently prepare this compound, ensuring high yields and purity. These synthetic pathways are crucial for obtaining sufficient quantities for further investigations .
Molecular Structure Analysis
Using Density Functional Theory (DFT), scientists have studied the molecular structure of This compound . Calculated wavenumbers align well with experimental vibrational modes, allowing for a deeper understanding of its structural properties. The natural bond orbital (NBO) analysis reveals charge delocalization within the molecule, shedding light on its electronic behavior. Additionally, the molecular electrostatic potential (MEP) map highlights active regions of charge distribution on the chemical structure .
Chemical Reactions Analysis
Reactions at the benzylic position play a pivotal role in the synthesis of benzonitrile derivatives. For instance, free radical bromination of alkyl benzenes can lead to the formation of This compound . Investigating these reaction pathways provides insights into the compound’s reactivity and potential applications .
Mechanism of Action
The precise mechanism of action for 4-(3-Bromopropyl)benzonitrile remains an area of ongoing research. Its interactions with biological targets, enzymes, or receptors need further exploration. Molecular docking studies can elucidate potential binding sites and interactions, especially concerning its role as an Influenza endonuclease inhibitor .
properties
IUPAC Name |
4-(3-bromopropyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQHPAQTFSHMPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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